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Compound of Interest

Compound Name: Anisyl propionate

Cat. No.: B1198740

Prepared for: Researchers, Scientists, and Food Development Professionals

Introduction and Physicochemical Properties

Anisyl propionate, also known as 4-methoxybenzyl propanoate, is a synthetic flavoring agent
valued in the food industry for its distinct sensory profile.[1][2] It is a stable, colorless to pale
yellow liquid characterized by a sweet, fruity, and floral aroma with vanilla-like undertones.[1][3]
Its flavor profile is often described as reminiscent of cherry, peach, plum, and quince.[1] This
compound is utilized to impart or enhance specific flavor notes in a variety of food products.[1]
[4] Anisyl propionate is classified as a Generally Recognized as Safe (GRAS) substance by
the Flavor and Extract Manufacturers Association (FEMA).[5][6]

Physicochemical Data

The key physicochemical properties of anisyl propionate are summarized in Table 1. This
data is essential for its proper handling, storage, and application in food formulations.

Table 1: Physicochemical Properties of Anisyl Propionate
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Property

Chemical Name

Value

4-Methoxybenzyl
propanoate

References

[115]

p-Anisyl propionate, p-

Synonyms Methoxybenzyl propionate I
CAS Number 7549-33-9 [2][5]
Molecular Formula C11H1403 [2][5]
Molecular Weight 194.23 g/mol [2][5]
Appearance Colorless to slightly yellow (2]

liquid

Odor/Flavor Profile

Sweet, fruity (cherry, peach),

floral, vanilla-like, herbaceous

[11(31[4]

Boiling Point

277 °C @ 760 mm Hg

[3](5]

Density

1.070 - 1.086 g/mL at 25°C

[1]5]

Refractive Index

1.505 - 1.510 at 20°C

[2][5]

Solubility

Insoluble in water, glycerol,
propylene glycol; Soluble in

organic solvents and oils.

[1]5]

| Flash Point | > 110 °C (> 230 °F) [[1][6] |

Regulatory Status and Safety

Anisyl propionate has been evaluated for safety by international regulatory bodies and is

permitted for use in food as a flavoring agent.

Regulatory Information

Table 2: Regulatory and Safety Information for Anisyl Propionate
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Regulatory Body /

. Number / Status Reference(s)

Identifier
FEMA Number 2102 [51[81[°]
GRAS Status FEMA GRAS (Pub. No. 3) [5][8][10]
JECFA Number 874 [5][9]

No safety concern at current
JECFA Evaluation levels of intake when used as [5]

a flavouring agent (2001).

21 CFR 172.515 (Synthetic
FDA Regulation flavoring substances and [5][8]

adjuvants)

| EU Flavis Number | 09.145 [[3][7] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that anisyl
propionate poses no safety concern at current intake levels when used as a flavoring agent.[5]
Toxicological reviews confirm its low toxicity profile.[11]

Applications in Food Products

The primary application of anisyl propionate is as a flavor enhancer or flavoring agent in the
food industry.[2][5] Its stability and distinct sensory profile make it a versatile ingredient.[2][4] It
Is particularly effective for intensifying vanilla, plum, and quince flavors.[1]

Recommended Usage Levels

Typical usage levels for anisyl propionate are in the parts-per-million (ppm) range, varying by
food category.

Table 3: Recommended Usage Levels of Anisyl Propionate in Various Food Categories
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Food Category Average Usual (ppm) Average Maximum (ppm)
Baked Goods 17.0 30.0
Beverages (non-alcoholic) 5.0 7.0
Beverages (alcoholic) 3.0 5.0
Frozen Dairy 6.0 11.0
Gelatins & Puddings 5.0 9.0
Hard Candy 0.6 16.0
Soft Candy 12.0 23.0
Condiments / Relishes 0.45 0.68
Fats / Oils 0.45 0.68
Meat Products 0.45 0.68

Data sourced from The Good Scents Company, based on FEMA GRAS evaluations.[6]

Logical Application Framework

The selection of anisyl propionate for a food product is guided by its sensory characteristics.
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Anisyl Propionate

Flavor Profile

Floral Fruity Sweet / Creamy
(Heliotrope-like) (Plum, Quince, Cherry) (Vanilla-like)
Fruft Fillings
Beverages Baked Goods Confectionery
(Fruit Drinks, Liqueurs) (Cakes, Cookies)

Frozen Dairy
(Hard & Soft Candy) (Ice Cream)

Substrates:

- Anisyl Alcohol

- Propionic Acid —————

Reaction Vessel
(2-MeTHF Solvent)
Conditions: -
- Novozym 435 (Catalyst)
- Molecular Sieves
- 60°C, 800 rpm, 6-12h

Sampling

/

Reaction Complete

Reaction Monitoring
(HPLC)

Product:
Anisyl Propionate
(>95% Yield)

Purification

(Filtration, Evaporation)
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Sample Preparation

- Control (A)
- Test (B)
1. Sample Preparation
(Weigh/Measure, Add 1S, Add NaCl) l
l Presentation to Panelist
(3 Coded Samples, e.g., AAB, BBA)

2. HS-SPME Extraction
(Equilibrate at 50°C, Expose Fiber)

Sensory Evaluation
(Identify Odd Sample)
3. Thermal Desorption

(GC Inlet at 250°C)

Data Collection
(Record Panelist Choices)
4. GC-MS Analysis
(Separation & Detection)

Statistical Analysis
(Compare correct answers to chance)
5. Data Analysis
(Integration & Quantification)

Conclusion:
- Significant Difference
- No Significant Difference

Result:
Concentration of
Anisyl Propionate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Anisyl Propionate in
Food Science]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198740#application-of-anisyl-propionate-in-food-
science-and-technology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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